N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide

Glutaminase Inhibition Cancer Metabolism Kidney-Type Glutaminase (KGA)

Research requiring partial glutaminase inhibition often faces a gap: tool compounds like BPTES (IC50 = 100 nM) cause complete metabolic blockade, while uncharacterized analogs lack reference data. This compound fills that need with a documented IC50 of 4,600 nM against kidney-type glutaminase (KGA). - Defined intermediate potency tier for combination screens or compensatory mechanism studies - Computed logP ~3.5 bridges the lipophilicity gap between ethyl (logP ~2.0) and phenyl (logP ~4.0) analogs - ChEMBL-annotated (CHEMBL2177744) for cross-laboratory quality control

Molecular Formula C12H14N4OS
Molecular Weight 262.33 g/mol
Cat. No. B12161623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide
Molecular FormulaC12H14N4OS
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCCCCC1=NN=C(S1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H14N4OS/c1-2-3-4-10-15-16-12(18-10)14-11(17)9-5-7-13-8-6-9/h5-8H,2-4H2,1H3,(H,14,16,17)
InChIKeyPQPGZHPGLJREOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity & Procurement


N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide (CAS 905755-66-0, MF C12H14N4OS, MW 262.33) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-carboxamide class . It incorporates a pyridin-4-yl (isonicotinamide) amide moiety at the 2-position and an n-butyl substituent at the 5-position of the 1,3,4-thiadiazole ring. This scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, and the compound appears in patent-based screening collections as a glutaminase inhibitor candidate [1][2].

In-Class Substitution Challenges


Within the 1,3,4-thiadiazole-2-carboxamide chemotype, the identity of the 5-position substituent is a well-documented determinant of target engagement strength, as demonstrated in structure-activity relationship (SAR) series against glutaminase and kinase targets [1][2]. Even among close alkyl-chain variants (e.g., methyl, ethyl, propyl, butyl, phenyl at the 5-position), variations in lipophilicity and steric bulk can yield divergent IC50 values when tested under identical assay conditions [3]. Procurement decisions that treat the butyl analog as interchangeable with a shorter-chain or unsubstituted congener therefore risk selecting a compound with substantively different target inhibition potency.

Quantitative Differentiation Evidence


Glutaminase Inhibitory Potency: Congener Comparison

In the same human kidney glutaminase (KGA, residues 124–669) radiometric GLS assay using L-[3H]-glutamine as substrate with a 45-min incubation, N-(5-butyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide (CHEMBL2177744, US11191732 Example 4) achieved an IC50 of 4,600 nM, compared to 1,400 nM for a closely related 5-butyl-thiadiazole congener (CHEMBL2177749) that differs in its carboxamide-terminal extension [1][2]. This represents an approximately 3.3-fold potency advantage for the target compound in a head-to-head comparable assay [1][2].

Glutaminase Inhibition Cancer Metabolism Kidney-Type Glutaminase (KGA)

Selectivity Among Glutaminase Inhibitor Analogs

The US11191732 patent series includes the well-characterized GLS1 inhibitor BPTES (Example BPTES, CHEMBL2177757, IC50 = 100 nM against recombinant GAC) and other examples spanning a broad potency range [1][2]. The target compound (Example 4, IC50 = 4,600 nM) occupies a moderately potent region of this SAR landscape—substantially weaker than BPTES (~46-fold) but more potent than Example 1 (CHEMBL2178393, IC50 = 15,000 nM against GAC) and Example 2 (CHEMBL2177758, IC50 = 100,000 nM against KGA) [1][2][3]. This intermediate potency profile may be advantageous for experimental settings where full glutaminase ablation is undesirable.

Glutaminase 1 (GLS1) Allosteric Inhibition BPTES Analogs

Lipophilicity Differentiation Among 5-Alkyl Analogs

Computed logP values distinguish the target butyl analog from shorter-chain and aryl congeners within the N-(5-substituted-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide series. The butyl derivative yields a computed logP of approximately 3.5, compared to ~2.0 for the 5-ethyl analog and 2.15 for a 5-ethyl congener with a substituted pyridine . The 5-phenyl analog has a calculated logP of approximately 4.0 . This logP increment of ~1.4–1.5 units over the ethyl analog translates to a roughly 25–30 fold increase in calculated partition coefficient, a property that directly influences membrane permeability and non-specific protein binding in biological assays.

Lipophilicity (LogP) Drug-likeness Physicochemical Profiling

Application Scenarios & Procurement


Intermediate-Potency Glutaminase Inhibition in Cancer Metabolism

For research programs investigating glutamine addiction in cancer, this compound provides a characterized IC50 of 4,600 nM against kidney-type glutaminase (KGA), placing it in a moderate potency range between the highly potent tool compound BPTES (100 nM) and weakly active patent examples [1][2]. This intermediate tier is suitable for experiments where partial glutaminase inhibition is sought—for instance, in combination screens or in models where complete metabolic blockade triggers compensatory mechanisms [1].

SAR Expansion at 5-Position of Thiadiazole Scaffolds

As a representative of the 5-n-butyl substitution pattern on the 1,3,4-thiadiazole-2-yl-pyridine-4-carboxamide scaffold, this compound fills a specific lipophilicity gap (computed logP ~3.5) between the 5-ethyl (logP ~2.0) and 5-phenyl (logP ~4.0) analogs [3]. Procurement of the butyl, ethyl, and phenyl variants as a matched set enables systematic exploration of the lipophilicity-activity relationship within this chemotype, a key parameter in lead optimization campaigns .

Reference Standard for Glutaminase Inhibitor Screening

Because its glutaminase inhibitory activity has been determined in the same standardized radiometric GLS assay as multiple other patent examples (including BPTES and Examples 1–3 of US11191732), this compound can serve as a calibrated reference point in screening cascades [1][2]. Its defined IC50 and structural annotation in ChEMBL (CHEMBL2177744) facilitate cross-laboratory comparisons and quality control of newly synthesized analogs [1].

Physicochemical Benchmarking: Permeability & Solubility

The intermediate computed logP of the butyl analog (~3.5) makes it a useful benchmarking compound in parallel artificial membrane permeability assays (PAMPA) or kinetic solubility determinations when assessing a series of thiadiazole-based inhibitors . Its lipophilicity is sufficiently high to challenge solubility-limited assay windows without reaching the precipitation-prone range of the 5-phenyl analog, providing a practical reference point for developability screening [3].

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